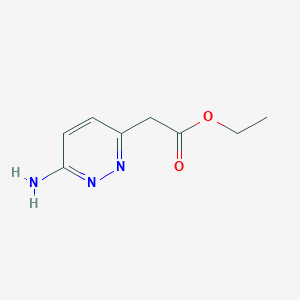
Ethyl 2-(6-aminopyridazin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-aminopyridazin-3-yl)acetate: is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of an ethyl ester group attached to a pyridazine ring, which is further substituted with an amino group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-aminopyridazin-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with 6-aminopyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(6-aminopyridazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-aminopyridazin-3-yl)acetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-aminopyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6-position of the pyridazine ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also participate in interactions with hydrophobic pockets of receptors, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
- Ethyl 2-(pyridazin-3-yl)acetate
- Ethyl 2-(6-aminopyridin-3-yl)acetate
- Ethyl 3-(6-aminopyridazin-3-yl)propanoate
Comparison: Ethyl 2-(6-aminopyridazin-3-yl)acetate is unique due to the presence of the amino group at the 6-position of the pyridazine ring, which imparts specific chemical and biological properties. Compared to Ethyl 2-(pyridazin-3-yl)acetate, the amino-substituted compound exhibits enhanced reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of biologically active molecules and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
ethyl 2-(6-aminopyridazin-3-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3,(H2,9,11) |
Clave InChI |
VXDNHEVDJNTBFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NN=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
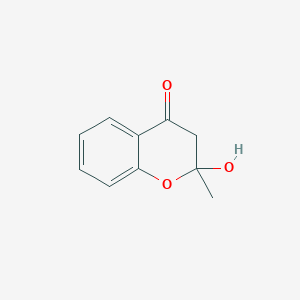

![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)

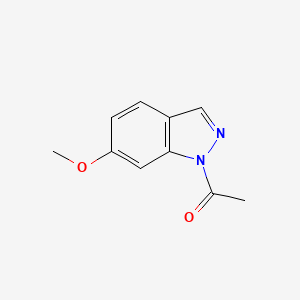
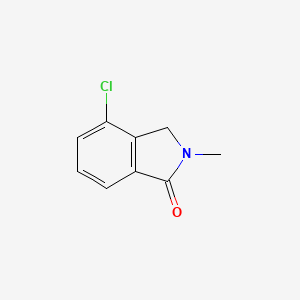
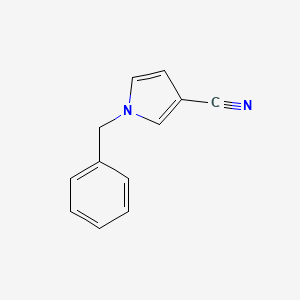


![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
